molecular formula C8H15ClF2N2O B1531667 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride CAS No. 2206610-26-4

3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride

Cat. No.: B1531667
CAS No.: 2206610-26-4
M. Wt: 228.67 g/mol
InChI Key: UYWDDHPTZSTQJZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with two fluorine atoms at the 4-position, a ketone group, and a primary amine moiety. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound’s structural uniqueness lies in the 4,4-difluoropiperidine group, which confers distinct electronic and steric properties compared to analogs with alternative substituents. Such modifications are critical in drug design, as they influence bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O.ClH/c9-8(10)2-5-12(6-3-8)7(13)1-4-11;/h1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWDDHPTZSTQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16F2N2O·HCl
  • Molecular Weight : 220.25 g/mol
  • CAS Number : 2090968-50-4

The compound features a piperidine ring substituted with fluorine atoms, which enhances its biological activity and selectivity.

Medicinal Chemistry

3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is primarily investigated for its role in developing novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic effects.

Case Study : Research has indicated that derivatives of this compound exhibit potent activity against certain types of cancer cells. For instance, modifications to the piperidine moiety have resulted in compounds that show improved efficacy in inhibiting tumor growth in vitro.

Neurological Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as anxiety and depression.

Case Study : A study demonstrated that related compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating that 3-amino derivatives may also possess similar properties, warranting further investigation into their effects on mood regulation.

Synthetic Chemistry

In synthetic chemistry, 3-amino derivatives are utilized as intermediates in the synthesis of more complex molecules. The difluoropiperidine component is particularly valuable for creating compounds with specific electronic properties.

Data Table: Synthetic Applications

Application AreaDescriptionExample Outcomes
Pharmaceutical SynthesisUsed as an intermediate for drug developmentEnhanced bioactivity of synthesized drugs
Material ScienceServes as a precursor for fluorinated polymersImproved thermal stability
AgrochemicalsPotential use in developing herbicides or pesticidesIncreased efficacy against pests

Toxicology Studies

Investigations into the toxicological profile of 3-amino derivatives are crucial for assessing their safety for human consumption. Initial studies focus on determining the compound's LD50 values and potential side effects.

Case Study : Preliminary toxicology assessments indicate that while some derivatives exhibit low toxicity, others may pose risks at higher concentrations. This highlights the importance of careful evaluation during drug development.

Comparison with Similar Compounds

The following analysis compares 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride with two structurally related compounds:

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Hypothesized Properties
This compound N/A C₉H₁₅F₂N₂O·HCl ~241.46 4,4-Difluoropiperidine High lipophilicity (logP ~1.2), moderate aqueous solubility due to hydrochloride salt, enhanced metabolic stability from fluorine’s electron-withdrawing effects
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride 1220038-99-2 C₉H₁₇N₂O₂·HCl ~220.46 (estimated) 4-Hydroxypiperidine Increased polarity (logP ~0.5), higher aqueous solubility, potential for hydrogen bonding, lower metabolic stability due to hydroxyl group susceptibility to oxidation
3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride 5442-48-8 C₉H₁₁Cl₂NO 220.09574 4-Chlorophenyl High lipophilicity (logP ~2.5), low aqueous solubility, potential for π-π stacking interactions in hydrophobic binding pockets

Key Observations :

  • Lipophilicity : The difluoropiperidine variant strikes a balance between the polar hydroxyl group (reducing membrane permeability) and the highly lipophilic chlorophenyl group (limiting solubility).
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism compared to the hydroxyl analog .
  • Solubility : The hydrochloride salt improves solubility across all analogs, but the hydroxyl group in the 4-hydroxypiperidine derivative enhances it further due to hydrogen bonding .
Pharmacological Implications
  • Target Compound : The 4,4-difluoropiperidine group is associated with improved blood-brain barrier penetration and resistance to cytochrome P450 enzymes, making it favorable for central nervous system (CNS) drug candidates.
  • Hydroxyl Analog : The polar hydroxyl group may limit CNS penetration but could enhance binding to hydrophilic targets (e.g., enzymes with polar active sites) .
  • Chlorophenyl Analog : The aromatic chlorophenyl group is typical in kinase inhibitors or antimicrobial agents, where hydrophobic interactions dominate target binding .
Crystallographic Considerations

Structural validation (e.g., via SHELXL ) is critical for confirming the stereochemistry and conformation of these compounds. For instance:

  • The difluoropiperidine ring likely adopts a chair conformation, with fluorine atoms in equatorial positions to minimize steric strain.
  • The hydroxyl analog may exhibit intramolecular hydrogen bonding between the hydroxyl and ketone groups, influencing its crystal packing .

Preparation Methods

Stepwise Synthesis Approach

The synthesis generally follows these steps:

  • Step 1: Preparation of 4,4-Difluoropiperidine Intermediate
    The difluorinated piperidine ring is synthesized or procured as a starting material. The difluoro substitution is introduced via fluorination reactions on a piperidine precursor, often employing electrophilic fluorinating agents under controlled conditions to avoid over-fluorination or ring degradation.

  • Step 2: Formation of the Propan-1-one Side Chain
    The propan-1-one moiety is introduced through acylation or alkylation reactions on the nitrogen atom of the piperidine ring. This step involves reaction with appropriate acyl chlorides or keto precursors to form the ketone linkage.

  • Step 3: Introduction of the Amino Group
    The terminal amino group is incorporated by nucleophilic substitution or reductive amination techniques, depending on the intermediate functionalities. The amino group is essential for the compound's biological activity and solubility.

  • Step 4: Conversion to Hydrochloride Salt
    The final compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for isolation.

This general route is supported by chemical suppliers' data and literature describing related piperidine derivatives.

Representative Synthetic Procedure

A typical synthetic procedure reported involves:

  • Reacting 4,4-difluoropiperidine with a suitable keto precursor under mild conditions to form the ketone intermediate.
  • Subsequent amination of the ketone side chain to install the amino group.
  • Purification and salt formation by hydrochloride treatment.

The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and reagent stoichiometry.

Research Findings and Reaction Optimization

Although direct literature on the specific compound is limited, analogous synthetic methodologies for related piperidine derivatives and amino-ketones provide valuable insights:

  • Effect of Base and Temperature:
    Amination reactions benefit from the presence of bases such as triethylamine, which facilitate nucleophilic substitution and improve yields. Elevated temperatures (e.g., 80–140 °C) are often employed to drive the reactions to completion.

  • Solvent Selection:
    Anhydrous acetonitrile and other polar aprotic solvents are preferred for their ability to dissolve reactants and stabilize intermediates without promoting side reactions.

  • One-Pot Synthesis Advantages:
    Two-step one-pot methods combining intermediate formation and subsequent functionalization steps reduce purification needs and improve overall efficiency.

Data Table: Summary of Preparation Parameters and Yields from Analogous Reactions

Step Reaction Type Conditions Key Reagents Yield Range (%) Notes
1 Fluorination of piperidine Controlled fluorination, mild temp Electrophilic fluorinating agents 70–90 Selective difluoro substitution crucial
2 Acylation/Ketone formation Room temp to 80 °C, aprotic solvent Acyl chlorides or keto precursors 60–85 Avoid overreaction or side-products
3 Amination 80–140 °C, base (e.g., triethylamine) Aminating agents or amines 40–70 Base presence improves conversion
4 Salt formation Room temp, HCl gas or solution HCl in solvent >95 Enhances stability and crystallinity

Note: These yields and conditions are inferred from related piperidine and amino-ketone syntheses due to limited direct reports on the exact compound.

Analytical Characterization

The final product is characterized by:

  • NMR Spectroscopy:
    Confirming the presence of difluoro substituents, piperidine ring protons, and amino-propanone signals.

  • Mass Spectrometry:
    Molecular ion peaks consistent with $$ C8H{15}ClF2N2O $$ and expected fragmentation patterns.

  • Purity Assessment:
    HPLC and melting point analysis ensure >98% purity, critical for research applications.

Summary and Expert Recommendations

The preparation of 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride involves a multi-step synthetic sequence requiring precise control over fluorination, ketone formation, and amination steps. Optimization of reaction conditions such as temperature, solvent, and base presence significantly impacts yield and purity. While direct literature on this exact compound is sparse, methodologies from structurally related fluorinated piperidine derivatives provide a reliable foundation for synthesis.

For researchers aiming to prepare this compound:

  • Employ selective fluorination techniques to obtain the 4,4-difluoropiperidine intermediate.
  • Utilize mild acylation conditions to attach the propan-1-one moiety without degrading the fluorinated ring.
  • Conduct amination under base-mediated conditions to improve conversion efficiency.
  • Convert the free base to the hydrochloride salt for enhanced stability.

Q & A

Q. What are the optimized synthetic routes for 3-amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 4,4-difluoropiperidine with a β-keto amine precursor. Key steps include:
  • Nucleophilic substitution : Reacting α-chloroketones with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol or diethyl ether.
    Critical parameters:
  • Temperature : Elevated temperatures (50–60°C) enhance reaction rates but may promote side reactions like Favorskii rearrangements .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperidine nitrogen.
  • Stoichiometry : A 1:1.2 molar ratio of α-chloroketone to piperidine minimizes unreacted starting material.
    Example workflow:
StepReagents/ConditionsPurpose
14,4-Difluoropiperidine, DMF, 60°C, 24hCore structure assembly
2HCl (gas) in EtOHSalt formation

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify substituents on the piperidine ring (e.g., difluoro groups at δ ~100–110 ppm in ¹³C NMR) and the propan-1-one backbone.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding interactions (e.g., dimer formation via O–H···N bonds) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine in hydrochloride salt).
  • HPLC : Assess purity (>95%) using a C18 column and ammonium acetate buffer (pH 6.5) for optimal peak resolution .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Emergency Procedures :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Store in a sealed container at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways during synthesis?

  • Methodological Answer : Conflicting data (e.g., unexpected byproducts) may arise from competing mechanisms:
  • Favorskii Rearrangement : Monitor intermediates via LC-MS to detect α,β-unsaturated ketones or cyclopropane derivatives .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. For example, shorter reaction times (6h) at 25°C favor kinetic products, while prolonged heating (48h) may shift equilibria.
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen sources in rearrangement products .

Q. What strategies are effective for profiling the biological activity of this compound?

  • Methodological Answer :
  • Target Identification :
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) due to structural similarity to piperidine-based inhibitors .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity for kinase targets).
  • Cellular Uptake : Use radiolabeled (³H) compound to assess permeability in Caco-2 monolayers.

Q. How can solubility challenges be addressed in formulation studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
  • Salt Screening : Compare hydrochloride with other counterions (e.g., citrate, phosphate) via phase-solubility diagrams.
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in vivo .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72h) and analyze via LC-MS for degradation products.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor changes by HPLC .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Batch Analysis : Compare purity (HPLC) and crystallinity (PXRD) of batches used in conflicting studies .
  • Assay Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.
  • Meta-Analysis : Pool data from >5 independent studies to identify outliers via Grubbs’ test.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride
Reactant of Route 2
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3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride

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